5,7-二溴喹啉-8-基 4-甲基-5-(丙烷-2-基)-2-丙氧基苯-1-磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

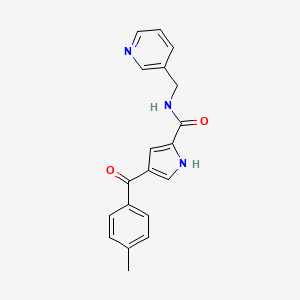

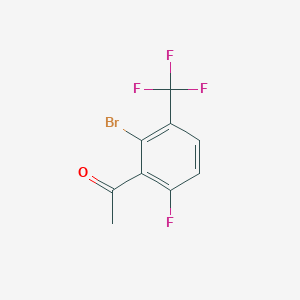

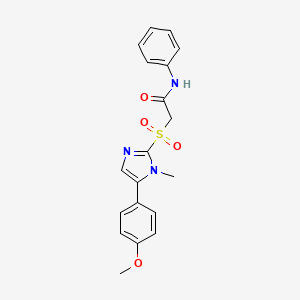

The compound 5,7-Dibromoquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate is a derivative of 5,7-dibromoquinolin-8-ol, which is a brominated quinoline. Quinolines and their derivatives are known for their wide range of biological activities, including antimicrobial properties. The specific sulfonate derivative mentioned is likely to have been synthesized for the purpose of exploring these biological activities further, as indicated by the research on similar compounds .

Synthesis Analysis

The synthesis of related 5-amino-7-bromoquinolin-8-ol sulfonate derivatives has been achieved through a multi-step process starting from 8-hydroxyquinoline. This process involves chemoselective transformations using sulfonyl chlorides to afford various sulfonate derivatives with high yields. The methods used are described as mild, efficient, and conventional, which suggests that the synthesis of the compound could follow a similar pathway .

Molecular Structure Analysis

While the specific molecular structure analysis of 5,7-Dibromoquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate is not detailed in the provided papers, the general structure of quinoline derivatives can be inferred. These compounds typically consist of a quinoline core substituted with various functional groups that can significantly alter their chemical and biological properties. The presence of bromine atoms and a sulfonate group in the molecule would influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives can be complex due to the presence of multiple reactive sites. For instance, the bromine atoms on the quinoline core could potentially be involved in further substitution reactions. The sulfonate group could also participate in reactions, serving as a leaving group or reacting with nucleophiles. The research on similar compounds, such as the synthesis of 4-bromo-1,2-dihydroisoquinolines, suggests that brominated quinolines can undergo intramolecular reactions to form unique intermediates like bromonium ylides .

Physical and Chemical Properties Analysis

The solubility of 5,7-dibromo-8-hydroxyquinoline, a related compound, has been studied in various co-solvent mixtures. These studies provide insights into the solvation effects and the influence of solvent composition on the solubility of brominated quinolines. It is likely that the physical and chemical properties of 5,7-Dibromoquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate would be affected by the presence of the bulky sulfonate group, which could alter its solubility and interaction with solvents .

科学研究应用

抗菌评价

- 化学选择性合成和抗菌活性: 一项研究重点关注 5-氨基-7-溴喹啉-8-醇磺酸盐衍生物的合成,包括与 5,7-二溴喹啉-8-基结构相关的化合物。这些化合物表现出有效的抗菌和抗真菌活性,突出了它们在抗菌应用中的潜力 (Krishna, 2018).

在石油和润滑剂工业中的应用

- 润滑油的抗氧化剂添加剂: 对与 5,7-二溴喹啉-8-基化合物结构相似的喹唑啉的研究表明,它们作为润滑油中的抗氧化剂添加剂是有效的。这表明 5,7-二溴喹啉-8-基衍生物在提高工业油的性能和使用寿命方面具有潜在的应用 (Habib 等,2014).

荧光 pH 探针

- 荧光 pH 探针的开发: 一项研究调查了 5,7-π-扩展的 8-苯氧基喹啉,包括 5,7-二溴衍生物,用作荧光 pH 探针。这些化合物在质子化后表现出显着的荧光变化,表明它们在 pH 传感和潜在相关应用中的效用 (Kappaun 等,2006).

抗结核和细胞毒性研究

- 喹啉衍生物的抗结核和细胞毒性: 对与 5,7-二溴喹啉-8-基结构相关的 3-杂芳硫代喹啉衍生物的研究表明具有显着的抗结核活性。特定的衍生物对结核分枝杆菌显示出很高的疗效,而细胞毒性作用最小,表明具有潜在的治疗应用 (Chitra 等,2011).

抗菌剂

- 广谱抗菌异噻唑喹啉酮: 合成了与 5,7-二溴喹啉-8-基化合物密切相关的 2-磺酰基喹啉酮衍生物,作为有效的广谱抗菌剂的关键中间体。这突出了 5,7-二溴喹啉-8-基衍生物在开发新型抗菌药物中的潜在应用 (桥本等,2007).

属性

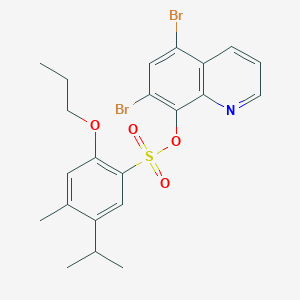

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 4-methyl-5-propan-2-yl-2-propoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Br2NO4S/c1-5-9-28-19-10-14(4)16(13(2)3)11-20(19)30(26,27)29-22-18(24)12-17(23)15-7-6-8-25-21(15)22/h6-8,10-13H,5,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDFYOOWIXSCEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Br2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dibromoquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2530047.png)

![6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2530050.png)

![2-[2-[(E)-3-(3-chloro-4-fluoroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2530051.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2530056.png)